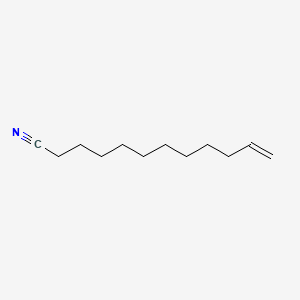

Dodec-11-enenitrile

Description

BenchChem offers high-quality Dodec-11-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodec-11-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dodec-11-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXSQWLYMCCGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198503 | |

| Record name | Dodec-11-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-44-2 | |

| Record name | 11-Dodecenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5048-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodec-11-enenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodec-11-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-11-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Terminal Alkene Nitriles: Versatile and Indispensable Building Blocks in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Vinyl Nitrile Moiety

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of molecular complexity. Among the vast arsenal of synthons available to the medicinal and materials chemist, terminal alkene nitriles (also known as vinyl nitriles) have emerged as exceptionally versatile and powerful intermediates.[1][2] Their value stems from a unique duality of reactive sites: an electron-deficient carbon-carbon double bond poised for a variety of additions, and a cyano group that serves as a linchpin for a myriad of functional group interconversions.[1][3][4] This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical building blocks, grounded in mechanistic understanding and field-proven methodologies. The presence of the vinyl nitrile motif in numerous bioactive compounds, including the FDA-approved antiviral rilpivirine, underscores its significance in drug discovery and development.[5][6][7]

Part I: Core Synthetic Strategies for Accessing Terminal Alkene Nitriles

The efficient and stereocontrolled synthesis of terminal alkene nitriles is a foundational requirement for their widespread application. Several robust methodologies have been established, each with distinct advantages concerning substrate scope, scalability, and stereoselectivity. The choice of synthetic route is therefore a critical decision dictated by the specific target molecule and available starting materials.

Olefination Reactions: The Classic Approach

Olefination reactions provide a direct and reliable means of constructing the vinyl nitrile skeleton from carbonyl precursors.

-

The Horner-Wadsworth-Emmons (HWE) Reaction: This is arguably the most prevalent and dependable method for preparing α,β-unsaturated nitriles, particularly when high (E)-stereoselectivity is desired.[8] The reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion, typically generated from diethyl (cyanomethyl)phosphonate. A key advantage over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies purification.[8] The reaction is generally E-selective, and its conditions can be tuned to accommodate a wide range of functional groups.[8][9][10][11]

-

The Wittig Reaction: The parent reaction to the HWE, the Wittig reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes.[12][13] While effective, its application for α,β-unsaturated nitriles can be complicated by the stereochemical outcome, which is highly dependent on the nature of the ylide (stabilized vs. non-stabilized), and the challenge of removing the triphenylphosphine oxide byproduct.[12] One-pot procedures in aqueous media have been developed to render the process more environmentally benign.[14][15]

-

The Ramberg-Bäcklund Reaction: This less common but powerful method offers a unique pathway to vinyl nitriles from α-benzyl-α′-cyano sulfones under mild conditions.[5][6][7] It provides a valuable alternative for installing the vinyl nitrile moiety, particularly in complex settings where traditional olefination precursors may be unsuitable.[5]

Hydrocyanation of Terminal Alkynes: An Atom-Economical Route

The direct addition of hydrogen cyanide (HCN) across a carbon-carbon triple bond represents the most atom-economical route to vinyl nitriles. Modern protocols have largely overcome the challenges associated with the extreme toxicity of HCN gas by employing safer, bench-stable cyanide surrogates.

-

Transition-Metal Catalysis: Rhodium and Nickel catalysts have proven highly effective for the hydrocyanation of terminal alkynes.[16][17][18] A key breakthrough was the development of a Rh-catalyzed anti-Markovnikov hydrocyanation that delivers (E)-configured alkenyl nitriles with high regio- and stereoselectivity using acetone cyanohydrin as the cyanide source.[16][19] Nickel-catalyzed systems, often using zinc cyanide (Zn(CN)₂) in the presence of water, also provide a regioselective and practical method for accessing functionalized vinyl nitriles under mild conditions.[16][17]

Olefin Metathesis: A Modern and Powerful Tool

Catalytic cross-metathesis has revolutionized the synthesis of complex alkenes, and its application to vinyl nitrile synthesis is a testament to its power.[20] This strategy involves the reaction of a parent terminal alkene with an excess of a simple vinyl nitrile, such as acrylonitrile, in the presence of a suitable catalyst.

-

Catalyst-Controlled Stereoselectivity: The stereochemical outcome of the reaction can be controlled by the choice of catalyst. Molybdenum-based monoaryloxide pyrrolide (MAP) and chloride (MAC) complexes have been developed to provide access to either Z- or E-disubstituted alkenyl nitriles with high stereoisomeric purity.[21][22] This method is particularly valuable for synthesizing structurally diverse and highly substituted vinyl nitriles that are difficult to access via other means.[21]

Diagram 1: Major Synthetic Pathways to Terminal Alkene Nitriles

Caption: Key retrosynthetic disconnections for terminal alkene nitriles.

| Method | Typical Reagents/Catalyst | Stereoselectivity | Key Advantages | Limitations |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate, Base (e.g., LiOH, DBU) | Generally high (E)-selectivity[8][9] | High yields, operational simplicity, water-soluble byproduct. | Requires carbonyl precursor; Z-selectivity can be challenging. |

| Wittig Reaction | Cyanomethyltriphenylphosphonium salt, Base | Varies (Z-favored for non-stabilized ylides)[12] | Broad substrate scope. | Byproduct removal can be difficult; stereocontrol issues. |

| Hydrocyanation | Terminal Alkyne, Rh or Ni catalyst, Cyanide Source (e.g., Acetone Cyanohydrin, Zn(CN)₂)[17][19] | High (E)-selectivity (anti-Markovnikov)[16][19] | High atom economy, direct conversion of alkynes. | Requires transition metal catalyst; regioselectivity can be an issue. |

| Cross-Metathesis | Terminal Alkene, Acrylonitrile, Mo or Ru catalyst[21] | Catalyst-dependent (E or Z)[21][22] | Access to complex and substituted systems, excellent stereocontrol. | Requires specialized catalysts; can be sensitive to functional groups. |

Table 1: Comparative analysis of primary synthetic routes to terminal alkene nitriles.

Part II: The Synthetic Utility: Reactions and Transformations

The synthetic power of terminal alkene nitriles lies in their ability to undergo a vast array of transformations at both the alkene and nitrile functionalities. This dual reactivity allows for the rapid construction of complex molecular scaffolds from simple precursors.

Reactions Targeting the Alkene Moiety

The electron-withdrawing cyano group renders the C=C bond highly polarized and electron-deficient, making it an excellent Michael acceptor and a reactive partner in various cycloaddition and hydrofunctionalization reactions.

-

Michael (Conjugate) Addition: The addition of nucleophiles to the β-carbon of the vinyl nitrile is a cornerstone reaction for C-C and C-heteroatom bond formation.[23][24] This reaction allows for the enantioselective construction of quaternary carbon centers, which are challenging motifs in synthesis.[23]

-

Cycloaddition Reactions: As electron-deficient dienophiles, vinyl nitriles readily participate in [4+2] Diels-Alder reactions. They also engage in other cycloadditions, such as [3+2] and [2+2+2] cycloadditions, providing efficient routes to a wide variety of carbo- and heterocyclic systems.[25][26]

-

Hydrofunctionalization: The addition of various H-X bonds, including hydroamination and hydroalkoxylation, across the double bond provides access to functionalized saturated nitriles.[27] These reactions can often be performed with high regioselectivity.

Transformations of the Nitrile Group

The cyano group is often described as a "masked" carboxylic acid, but its synthetic utility extends far beyond this role.[3] It is a versatile functional handle that can be converted into amines, ketones, and various heterocycles.

-

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid, typically proceeding through an amide intermediate.[4][28][29]

-

Reduction: The nitrile is readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4][28][29] This transformation is a robust method for introducing a primary amino group.

-

Addition of Organometallic Reagents: Grignard reagents and organolithiums add to the electrophilic carbon of the nitrile.[4] Subsequent aqueous workup hydrolyzes the intermediate imine to afford a ketone, providing an excellent method for ketone synthesis.[28][29]

-

Radical Acceptor: The cyano group can act as a radical acceptor in cascade reactions, enabling the construction of complex cyclic structures through the formation of multiple C-C bonds in a single operation.[26][30]

Diagram 2: Reactivity and Transformation Map of Terminal Alkene Nitriles

Caption: The dual reactivity of terminal alkene nitriles.

Part III: Field-Proven Methodologies and Protocols

To bridge theory and practice, this section provides detailed, step-by-step protocols for two key transformations. These methods are chosen for their reliability, broad applicability, and instructional value.

Experimental Protocol 1: Synthesis of (E)-Cinnamonitrile via Horner-Wadsworth-Emmons Reaction

This protocol describes a robust and highly stereoselective synthesis of an (E)-α,β-unsaturated nitrile from an aromatic aldehyde. The causality for using the HWE reaction lies in its superior (E)-selectivity and the ease of purification compared to the classic Wittig reaction.[8]

Diagram 3: Workflow for HWE Synthesis of (E)-Cinnamonitrile

Caption: Step-by-step workflow for the HWE olefination.

Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to 0 °C in an ice bath.

-

Carbanion Generation: Add diethyl (cyanomethyl)phosphonate (1.0 eq) to the cooled THF. Slowly add a solution of lithium hydroxide monohydrate (1.1 eq) in water or use a strong base like NaH (1.1 eq) if strictly anhydrous conditions are preferred. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the phosphonate carbanion is the critical step for initiating the olefination.[10]

-

Aldehyde Addition: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture via syringe. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure (E)-cinnamonitrile. The high (E)-selectivity is a result of the thermodynamic favorability of the intermediate leading to the trans-alkene.[8]

Experimental Protocol 2: Rh-Catalyzed Anti-Markovnikov Hydrocyanation of Phenylacetylene

This protocol illustrates a modern, atom-economical synthesis of (E)-cinnamonitrile from an alkyne, avoiding stoichiometric byproducts. The choice of a rhodium catalyst and a specific ligand (dppf) is crucial for achieving high anti-Markovnikov regioselectivity and (E)-stereoselectivity.[16][19]

Methodology:

-

Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, add the rhodium precursor TpRh(COD) (Tp = tris(pyrazolyl)borate; 2 mol%) and the ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf; 2.2 mol%) to an oven-dried reaction vial equipped with a stir bar.

-

Reagent Addition: Add phenylacetylene (1.0 eq) and acetone cyanohydrin (1.5 eq) to the vial, followed by anhydrous acetonitrile (MeCN) as the solvent. Acetone cyanohydrin serves as a safer and more practical source of HCN than the gas itself.[19][31]

-

Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C. Stir the reaction for 12-24 hours. The high temperature is necessary to facilitate the catalytic cycle.

-

Workup and Purification: After cooling to room temperature, carefully unseal the vial in a well-ventilated fume hood. Dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure (E)-cinnamonitrile. The observed anti-Markovnikov selectivity arises from the insertion of the alkyne into a Rh-H bond, which proceeds to place the metal at the internal carbon, followed by reductive elimination.[19]

Conclusion and Future Outlook

Terminal alkene nitriles are firmly established as indispensable building blocks in organic synthesis. Their value is derived from the diverse and powerful synthetic routes available for their preparation and the orthogonal reactivity of the alkene and nitrile functionalities. Classic methods like the HWE reaction remain workhorses for their reliability and stereoselectivity, while modern catalytic approaches such as hydrocyanation and metathesis continue to expand the boundaries of what is possible, offering unparalleled efficiency and access to novel structures. As the demand for molecular complexity in drug discovery and materials science grows, the strategic application of terminal alkene nitriles will undoubtedly continue to fuel innovation, enabling the synthesis of the next generation of functional molecules.

References

- One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.

- Ye, F., Chen, J., & Ritter, T. (2017). Rh-Catalyzed Anti-Markovnikov Hydrocyanation of Terminal Alkynes. Journal of the American Chemical Society, 139(21), 7184–7187.

- One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.

- Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles.

- Synthesis of vinyl nitriles by olefin

- Nitriles. Chemistry Research Starters, EBSCO.

- Direct cyanation, hydrocyanation, dicyanation and cyanofunctionaliz

- Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles.

- E- and Z-, Di-, and trisubstituted alkenyl nitriles through catalytic cross-met

- Metal-catalyzed enantioselective α-allylation of nitriles. Comptes Rendus de l'Académie des Sciences.

- Nickel-Catalyzed Hydrocyanoalkylation of Terminal Alkynes: A Route to Tetrasubstituted (Z)-Alkenyl Nitriles.

- One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal.

- Hydrocyanation of Alkenes and Alkynes. Organic Reactions.

- Horner-Wadsworth-Emmons (HWE) Reaction.

- Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles. The Journal of Organic Chemistry, ACS Figshare.

- Nitriles as radical acceptors in radical cascade reactions. RSC Publishing.

- The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Unknown Source.

- Rakshit, A., Dhara, H. N., Sahoo, A. K., & Patel, B. K. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry, an Asian journal, 17(21), e202200792.

- Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach. Organic & Biomolecular Chemistry.

- Synthesis of Vinyl Nitriles by cyan

- Stereoselective synthesis of vinyl nitriles through a Ramberg-Bäcklund approach.

- Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach. Organic & Biomolecular Chemistry (RSC Publishing).

- Chemistry of Nitriles. LibreTexts.

- Wittig Reaction. Organic Chemistry Portal.

- Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles. PubMed.

- The Renaissance of Organo Nitriles in Organic Synthesis.

- Catalytic asymmetric synthesis of secondary nitriles via stereoconvergent Negishi arylations and alkenyl

- Wittig reaction. Wikipedia.

- Flexible catalyst systems open up nitrile chemistry. Research, Chemistry World.

- Reactions of Nitriles. Chemistry Steps.

- Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles.

- Met

- Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-satur

- Synthesis and Reactions of Nitriles. YouTube.

- First-Row Late Transition Metals for Catalytic Alkene Hydrofunctionalisation: Recent Advances in C-N, C-O and C-P Bond Form

Sources

- 1. longdom.org [longdom.org]

- 2. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00214D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. acs.figshare.com [acs.figshare.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Vinyl nitrile synthesis by cyanation [organic-chemistry.org]

- 19. Rh-Catalyzed Anti-Markovnikov Hydrocyanation of Terminal Alkynes [organic-chemistry.org]

- 20. Metathesis [sigmaaldrich.com]

- 21. E- and Z-, Di-, and trisubstituted alkenyl nitriles through catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemistryworld.com [chemistryworld.com]

- 23. Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 29. youtube.com [youtube.com]

- 30. Nitriles as radical acceptors in radical cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 31. organicreactions.org [organicreactions.org]

Technical Guide: Biological Activity of Dodec-11-enenitrile in Insects

This technical guide details the biological activity, chemical synthesis, and experimental application of Dodec-11-enenitrile , a specialized pheromone analog used in insect neuroethology and pest management research.

Function: Pheromone Mimicry, Metabolic Stability, and Olfactory Probing

Part 1: Executive Summary & Chemical Profile

Dodec-11-enenitrile (CAS: 5048-44-2) is a semiochemical probe designed to mimic the structural properties of 11-dodecenyl pheromones (acetates, alcohols, and aldehydes) while resisting enzymatic degradation. In insect chemical ecology, it serves as a critical tool for decoupling receptor binding events from metabolic deactivation.

While natural pheromones like 11-dodecenyl acetate (found in the Tomato Looper, Plusia chalcites) are rapidly hydrolyzed by antennal esterases to terminate the signal, the nitrile analog binds to the Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs) but resists hydrolysis. This "persistent agonist" effect allows researchers to study signal termination kinetics and receptor specificity.

Chemical Identity

| Property | Specification |

| IUPAC Name | Dodec-11-enenitrile |

| Common Designation | 11-Dodecenyl nitrile; Terminal alkene nitrile |

| Molecular Formula | C₁₂H₂₁N |

| Molecular Weight | 179.30 g/mol |

| Functional Groups | Nitrile (C≡N, Position 1); Terminal Alkene (C=C, Position 11) |

| Key Structural Feature | Bioisosterism: The Cyano group (-CN) mimics the steric bulk and polarity of the Carbonyl oxygen in aldehydes (-CHO) and acetates (-OAc) but lacks the ester linkage susceptible to hydrolysis.[1][2] |

Part 2: Biological Activity & Mechanism of Action

The "Nitrile Effect" in Olfaction

The core biological activity of dodec-11-enenitrile stems from its ability to act as a suicide substrate or competitive inhibitor in the insect antenna.

-

Receptor Agonism: The hydrophobic tail (C11 terminal alkene) aligns with the binding pocket of the pheromone receptor (OR), mimicking the natural ligand (e.g., 11-dodecenyl acetate).

-

Esterase Inhibition: In natural signaling, Antennal Esterases degrade acetate pheromones into inactive alcohols within milliseconds to "clear" the antenna for the next signal. The nitrile group is chemically stable against these esterases.

-

Result: When applied to antennae (EAG), dodec-11-enenitrile often elicits a prolonged depolarization or a "tonic" firing rate because the signal is not cleared, leading to receptor adaptation or habituation.

Comparative Activity: Acetate vs. Nitrile

The following table contrasts the biological response of the natural pheromone against the nitrile analog in Lepidopteran species (e.g., Noctuidae).

| Feature | Natural Pheromone (11-Dodecenyl Acetate) | Analog (Dodec-11-enenitrile) | Biological Consequence |

| Receptor Binding | High Affinity (Nanomolar range) | Moderate-High Affinity | Nitrile mimics the shape but may have slightly lower binding energy due to electronic differences. |

| Signal Duration | Phasic (Rapid On/Off) | Tonic (Sustained/Prolonged) | The nitrile is not degraded, causing "receptor lock." |

| Enzymatic Fate | Hydrolyzed to 11-Dodecen-1-ol | Metabolically Stable | Useful for identifying if a response is limited by degradation. |

| Behavioral Output | Attraction / Mating Sequence | Confusion / Arrestment | High concentrations of nitrile can disrupt orientation by saturating the sensor. |

Pathway Visualization: Signal Transduction vs. Inhibition

The diagram below illustrates how dodec-11-enenitrile bypasses the degradation pathway, leading to persistent signaling.

Caption: Dodec-11-enenitrile resists esterase degradation (Red Path), causing persistent receptor activation compared to the rapid clearance of the natural acetate (Green Path).

Part 3: Experimental Protocols

Protocol A: Synthesis of Dodec-11-enenitrile

Objective: Synthesize high-purity probe material from commercially available precursors. Precursor: 11-Bromo-1-undecene (Terminal alkene preserves the "11-ene" motif).

-

Reagents:

-

11-Bromo-1-undecene (1.0 eq)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.5 eq)

-

Dimethyl Sulfoxide (DMSO) (Solvent)

-

-

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaCN (CAUTION: Highly Toxic) in dry DMSO.

-

Addition: Slowly add 11-Bromo-1-undecene dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc) for the disappearance of the bromide.

-

Quench: Cool to room temperature. Pour into ice-cold water (3x volume).

-

Extraction: Extract with Diethyl Ether (3x). Wash organic layer with brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel) or vacuum distillation.

-

-

Validation:

-

IR Spectroscopy: Look for the sharp Nitrile stretch at ~2250 cm⁻¹ and the disappearance of the C-Br stretch.

-

NMR: Confirm terminal alkene protons (multiplets at 5.8 ppm and 5.0 ppm).

-

Protocol B: Electroantennography (EAG) Bioassay

Objective: Quantify the olfactory response of Plusia chalcites (or target species) to the nitrile analog.

-

Preparation:

-

Excise the antenna from a 2-3 day old male moth.

-

Mount the antenna between two glass capillary electrodes filled with conductive saline (Beadle-Ephrussi Ringer).

-

-

Stimulus Delivery:

-

Prepare serial dilutions of Dodec-11-enenitrile in Hexane (0.1 µg to 100 µg).

-

Load 10 µL onto a filter paper strip inside a Pasteur pipette.

-

Control: Hexane only.

-

Standard: 11-Dodecenyl Acetate (Natural Pheromone).

-

-

Recording:

-

Deliver a 0.5-second puff of air through the pipette into the continuous airstream flowing over the antenna.

-

Record the voltage drop (depolarization) in mV.[3]

-

-

Data Analysis:

-

Normalize responses relative to the Standard (11-Dodecenyl Acetate = 100%).

-

Expectation: The nitrile should elicit a response (50-80% of standard) but with a slower repolarization phase (longer "tail" on the graph), indicating lack of enzymatic clearance.

-

Part 4: References & Authoritative Sources

-

BenchChem. (2025).[4] Biological Activity of Dodec-2-en-1-yl Acetate and Isomeric Pheromones. (Context on dodecenyl isomers).

-

Sigma-Aldrich. (2024). Product Specification: Dodec-11-enenitrile (CAS 5048-44-2).

-

ResearchGate. (2023). Natural Products Containing the Nitrile Functional Group and Their Biological Activities.[5] (Review of nitrile bioisosteres).

-

MedChemExpress. (2024). 11-Dodecenyl acetate: Insect Sex Pheromone. (Reference for the natural ligand).

-

Frontiers in Physiology. (2018). Current Source Density Analysis of Electroantennogram Recordings. (Methodology for EAG).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of Dodec-11-enenitrile via Phase Transfer Catalysis

Executive Summary

This application note details the robust synthesis of dodec-11-enenitrile (CAS: 5048-44-2) from 11-bromo-1-undecene (CAS: 7766-50-9). While classical nucleophilic substitutions often utilize dipolar aprotic solvents (e.g., DMSO, DMF), this guide prioritizes Phase Transfer Catalysis (PTC) . The PTC approach offers superior safety profiles, simplified workup, and higher industrial scalability by keeping the bulk cyanide in an aqueous phase, minimizing the risk of volatile HCN formation during isolation.

Key Performance Indicators:

-

Target Yield: >92% isolated yield.

-

Purity: >98% (GC-FID).

-

Safety: Integrated oxidative quenching protocol for cyanide waste.

Strategic Rationale & Mechanism

The transformation is a classic

The Phase Transfer Solution

We utilize Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. The quaternary ammonium cation (

Reaction Scheme & Mechanism

The following diagram illustrates the cyclic transport mechanism that drives this synthesis.

Figure 1: Phase Transfer Catalysis cycle showing the transport of cyanide into the organic phase via quaternary ammonium salt.

Critical Safety Protocol: The "Cyanide Rules"

WARNING: Sodium Cyanide (NaCN) is a potent metabolic asphyxiant. It inhibits Cytochrome C Oxidase, halting cellular respiration.[1]

-

No Acids: Never allow NaCN to contact acid. This generates Hydrogen Cyanide (HCN) gas, which is instantly lethal.

-

pH Control: All aqueous cyanide streams must be kept at pH > 10 (using NaOH).

-

The "Kill" Solution: Prepare a quenching bath before starting the reaction.

-

Buddy System: Never work alone. Ensure an antidote kit (e.g., Hydroxocobalamin) is available and unexpired.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Density | Notes |

| 11-bromo-1-undecene | 233.19 | 1.0 | 1.06 g/mL | Starting Material |

| Sodium Cyanide (NaCN) | 49.01 | 1.5 | Solid | TOXIC |

| TBAB | 322.37 | 0.05 | Solid | Catalyst |

| Toluene | 92.14 | Solvent | 0.87 g/mL | Organic Phase |

| Water | 18.02 | Solvent | 1.00 g/mL | Aqueous Phase |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Charge the flask with Sodium Cyanide (1.5 eq) dissolved in minimal water (approx. 3 mL water per gram of NaCN).

-

Add Toluene (5 volumes relative to bromide).

-

Add 11-bromo-1-undecene (1.0 eq).[6]

-

Add Tetrabutylammonium bromide (TBAB) (5 mol%).

-

Note: The mixture will be biphasic. Efficient stirring is critical to maximize interfacial area.

-

Step 2: Reaction

-

Heat the mixture to 90°C with vigorous stirring (approx. 600-800 RPM).

-

Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-FID.

Step 3: Workup & Quenching (The Critical Step)

-

Cool the reaction mixture to room temperature.

-

Decant the organic layer carefully.

-

Aqueous Phase Treatment: Pour the aqueous layer (containing excess NaCN) directly into the prepared Bleach "Kill" Solution . Stir for 1 hour before disposal.

-

Organic Wash: Wash the organic layer with:

-

1x Water (Quench washings with bleach).

-

1x Brine.

-

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude oil is usually >95% pure.

-

For high purity, perform vacuum distillation .

-

Expected BP: ~155–160°C at 15 mmHg (estimate based on bromide BP).

-

Alternative: Flash chromatography (SiO2, 0-5% EtOAc in Hexanes).

-

Process Analytical Technology (PAT) & QC

Workflow Diagram

Figure 2: Operational workflow from starting material to purified product.

Expected Analytical Data

-

IR Spectrum (Neat):

-

2245 cm⁻¹: Sharp, distinct peak (

stretch). This confirms the substitution. -

1640 cm⁻¹: Weak alkene stretch (

). -

3075 cm⁻¹: Terminal alkene C-H stretch.

-

-

¹H NMR (400 MHz, CDCl₃):

-

5.81 (ddt, 1H,

-

4.90–5.00 (m, 2H,

-

2.33 (t,

- 1.2–1.7 (m, methylene envelope): Remaining chain protons.

-

5.81 (ddt, 1H,

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Slow Reaction Rate | Poor stirring / Low interfacial area | Increase RPM; ensure TBAB is not degraded (hygroscopic). Add NaI (0.1 eq) as a co-catalyst (Finkelstein condition). |

| Emulsion Formation | Similar densities of phases | Add brine to the aqueous layer to increase density difference. Filter through Celite if solids are present. |

| Low Yield | Hydrolysis of Nitrile | Ensure pH of aqueous phase is not acidic. Avoid prolonged heating after completion.[9] |

| HCN Smell (Almonds) | DANGER: Acidic pH | EVACUATE IMMEDIATELY. Check scrubber/ventilation. Ensure aqueous waste was basified. |

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.

-

Sigma-Aldrich. (n.d.). "Product Specification: Dodec-11-enenitrile". Sigma-Aldrich Catalog.

-

National Research Council (US). (1981). "Prudent Practices for Handling Hazardous Chemicals in Laboratories: Cyanides". National Academies Press.

-

PubChem. (2023). "Compound Summary: Dodecanenitrile (Analogous spectral data)". National Library of Medicine.

-

Organic Syntheses. (1928). "n-Dodecyl Bromide (General Alkyl Bromide Handling)". Org.[7][10] Synth. 1928, 8, 38.

Sources

- 1. unitedchemicalcn.com [unitedchemicalcn.com]

- 2. taekwang.co.kr [taekwang.co.kr]

- 3. researchgate.net [researchgate.net]

- 4. acs.org [acs.org]

- 5. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

Application and Protocol for the Selective Reduction of Dodec-11-enenitrile to 11-Dodecenal using DIBAL-H

Abstract: This document provides a comprehensive guide for the selective reduction of the terminal nitrile in dodec-11-enenitrile to its corresponding aldehyde, 11-dodecenal, utilizing diisobutylaluminium hydride (DIBAL-H). This transformation is a key step in the synthesis of various high-value molecules, including pheromones and fragrance components. The protocol emphasizes the critical parameters required to achieve high chemoselectivity, preventing the over-reduction to the primary amine or alcohol and preserving the terminal alkene functionality. Detailed mechanistic insights, a step-by-step experimental procedure, safety protocols for handling pyrophoric reagents, and troubleshooting guidelines are presented for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Context

The reduction of nitriles to aldehydes is a fundamental transformation in organic chemistry, providing access to a versatile functional group for further molecular elaboration. Diisobutylaluminium hydride (DIBAL-H) has emerged as a premier reagent for this conversion due to its bulky nature and electrophilic character, which allow for a controlled, partial reduction.[1][2][3] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which typically reduce nitriles to primary amines, DIBAL-H can be used to isolate the aldehyde intermediate, provided the reaction conditions are meticulously controlled.[4][5]

The specific conversion of dodec-11-enenitrile to 11-dodecenal presents a common challenge in organic synthesis: the chemoselective transformation of one functional group in the presence of another. In this case, the nitrile must be reduced without affecting the terminal double bond. DIBAL-H is particularly well-suited for this task, as it generally does not reduce isolated carbon-carbon double or triple bonds.[6][7] This application note will detail the theoretical underpinnings and practical execution of this important reaction.

Reaction Mechanism

The selective reduction of a nitrile to an aldehyde by DIBAL-H proceeds through a well-established two-step mechanism.[8][9]

-

Lewis Acid-Base Adduct Formation: The electron-deficient aluminum atom in DIBAL-H acts as a Lewis acid and coordinates to the lone pair of electrons on the nitrile's nitrogen atom. This coordination activates the nitrile group, making the carbon atom more electrophilic.[9][10]

-

Hydride Transfer and Imine Formation: A hydride ion (H⁻) is then transferred from the aluminum to the electrophilic carbon of the nitrile.[1][11] This results in the formation of an N-aluminated imine intermediate. This intermediate is stable at low temperatures, which is crucial for preventing a second hydride addition that would lead to the amine.[7][12]

-

Hydrolysis to the Aldehyde: The reaction is quenched with a protic source, typically an aqueous acid, which hydrolyzes the imine intermediate.[4][9] This hydrolysis step cleaves the carbon-nitrogen double bond to yield the desired aldehyde and an aluminum-amine byproduct.

The key to isolating the aldehyde is maintaining a low reaction temperature (typically -78 °C) to ensure the stability of the imine-aluminum complex and using a stoichiometric amount of DIBAL-H.[13][14]

Mechanistic Diagram

Caption: Mechanism of DIBAL-H Reduction of a Nitrile to an Aldehyde.

Experimental Protocol

This protocol outlines the procedure for the reduction of dodec-11-enenitrile to 11-dodecenal. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Dodec-11-enenitrile | ≥98% | Commercially Available | --- |

| DIBAL-H (1.0 M in hexanes) | Reagent Grade | Commercially Available | Pyrophoric, handle with extreme care.[15] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |

| Methanol | Anhydrous | Commercially Available | For quenching. |

| Hydrochloric Acid (1 M) | Aqueous | Commercially Available | For workup. |

| Saturated Sodium Bicarbonate | Aqueous | Prepared in-house | --- |

| Brine | Saturated Aqueous NaCl | Prepared in-house | --- |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | For drying. |

Equipment

-

Three-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen/Argon inlet

-

Syringes and needles, oven-dried

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add dodec-11-enenitrile (1.0 eq).

-

Dissolve the nitrile in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cool the flask to -78 °C using a dry ice/acetone bath.[13]

-

-

DIBAL-H Addition:

-

Reaction Monitoring:

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

-

Quenching:

-

Work-up:

-

Allow the reaction mixture to warm to 0 °C.

-

Slowly add 1 M hydrochloric acid (HCl) and stir vigorously until the aluminum salts dissolve and two clear layers are formed.[9] Alternatively, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be used, which may require prolonged stirring to break up the gelatinous aluminum byproducts.[13]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude 11-dodecenal by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 11-dodecenal.

Safety and Handling Precautions

Diisobutylaluminium hydride is a pyrophoric reagent that reacts violently with water and air.[15][19] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[15][20][21]

-

Inert Atmosphere: All handling of DIBAL-H must be performed under an inert atmosphere (nitrogen or argon) in a certified chemical fume hood.

-

Syringe and Cannula Techniques: Use dry, inert-gas flushed syringes or cannulas for transferring DIBAL-H solutions.[21]

-

Quenching: Quenching of excess DIBAL-H and the reaction mixture must be done slowly and at low temperatures to control the exothermic reaction and gas evolution.

-

Spill Management: In case of a spill, do not use water. Use a dry chemical absorbent such as sand or vermiculite.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Over-reduction to amine/alcohol | - Reaction temperature too high.[12]- Excess DIBAL-H used.- Quenching at elevated temperature. | - Ensure strict temperature control at -78 °C.[17]- Use a slight excess (1.1 eq) of DIBAL-H.- Quench the reaction at -78 °C before warming. |

| Incomplete reaction | - Insufficient DIBAL-H.- Poor quality of DIBAL-H (degraded by moisture).- Short reaction time. | - Titrate the DIBAL-H solution before use.- Ensure anhydrous conditions throughout.- Extend the reaction time and monitor by TLC/GC. |

| Low yield after workup | - Formation of gelatinous aluminum salts trapping product.[18]- Product volatility during concentration. | - Use Rochelle's salt workup with vigorous stirring.[13]- Use a Fieser workup procedure.[22]- Use a rotary evaporator with a cold trap and controlled vacuum. |

| Presence of starting material | - Incomplete reaction (see above). | - Re-evaluate reaction time and stoichiometry. |

Conclusion

The DIBAL-H reduction of dodec-11-enenitrile is an efficient and highly selective method for the synthesis of 11-dodecenal. The success of this protocol hinges on the strict control of reaction parameters, particularly temperature and stoichiometry, to favor the formation of the aldehyde and prevent unwanted side reactions. By following the detailed procedures and safety guidelines outlined in this application note, researchers can reliably perform this valuable transformation in their synthetic endeavors.

References

-

Wikipedia. Nitrile reduction. [Link]

-

Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

-

Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

-

ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?. [Link]

-

Cole-Parmer. (2004, October 5). Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane. [Link]

-

Scribd. DIBAL-H: Mechanism and Applications. [Link]

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

University of Bristol School of Chemistry. OS-FGI Lecture2. [Link]

-

The Brückner Research Group, University of Connecticut. Standard Operating Procedure (SOP) For the Use of Metal Hydrides. [Link]

-

Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane MSDS#. [Link]

-

University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

-

Organic Chemistry Data. Nitrile to Aldehyde - Common Conditions. [Link]

-

Fiveable. (2025, August 15). DIBAL-H Definition. [Link]

-

Leah4sci. (2016, March 9). DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. [Link]

-

Thieme. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 3. [Link]

-

Adichemistry. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]

-

Common Organic Chemistry. Diisobutylaluminum Hydride (DIBAL-H). [Link]

-

NPTEL. Module 2 : Reduction Reactions. [Link]

-

LibreTexts Chemistry. (2023, January 14). 20.8: Chemistry of Nitriles. [Link]

-

ResearchGate. (2018, February). Scheme 2. Synthesis of enantiomerically pure aldehyde 11. DIBAL-H = diisobutylaluminum hydride, DMF = N,N-dimethylformamide. [Link]

-

Common Organic Chemistry. Nitrile to Aldehyde (DIBAL-H). [Link]

-

Organic Syntheses. Notes - Organic Syntheses Procedure. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. chemicalbook.com [chemicalbook.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 22. Magic Formulas [chem.rochester.edu]

hydrolysis of dodec-11-enenitrile to 11-dodecenoic acid

Application Note: Chemo-Selective Hydrolysis of Dodec-11-enenitrile to 11-Dodecenoic Acid

Abstract & Strategic Overview

This application note details the conversion of dodec-11-enenitrile (C12 unsaturated nitrile) to 11-dodecenoic acid (C12 unsaturated fatty acid). While nitrile hydrolysis is a standard organic transformation, this specific substrate presents a chemo-selectivity challenge: preserving the terminal alkene (

The Core Challenge:

-

Acidic Hydrolysis Risks: Strong mineral acids (HCl/H₂SO₄) at high temperatures can induce Markovnikov hydration of the terminal double bond, leading to impurity formation (11-hydroxydodecanoic acid) or acid-catalyzed polymerization.

-

Alkaline Hydrolysis Advantage: The terminal alkene is chemically inert to hydroxide nucleophiles. Therefore, a base-catalyzed route is the Gold Standard for this transformation, ensuring high fidelity of the unsaturation.

This guide provides a validated Alkaline Hydrolysis Protocol , including a self-validating biphasic workup and analytical quality control criteria.

Scientific Background & Mechanism[1][2][3]

The transformation proceeds via the nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. The reaction is biphasic (organic nitrile/aqueous base) and requires a phase-transfer catalyst or a co-solvent (ethanol) to proceed at a viable rate.

Mechanism Description:

-

Nucleophilic Addition: Hydroxide (

) attacks the nitrile carbon ( -

Tautomerization: The imidate tautomerizes to a primary amide (

). -

Saponification: The amide is further hydrolyzed to the carboxylate salt (

) and ammonia ( -

Acidification: The final workup with mild acid yields the free fatty acid.

Figure 1: Mechanistic pathway of base-catalyzed nitrile hydrolysis preserving the terminal alkene.

Experimental Protocol: Alkaline Hydrolysis

Methodology: Saponification in Aqueous Ethanol Scale: 10.0 g (approx. 55.8 mmol) of Dodec-11-enenitrile

Reagents & Equipment Table

| Reagent / Material | Role | Quantity | Stoichiometry |

| Dodec-11-enenitrile | Substrate | 10.0 g | 1.0 equiv |

| Potassium Hydroxide (KOH) | Base | 9.4 g | ~3.0 equiv |

| Ethanol (95% or Absolute) | Co-solvent | 50 mL | 5 Vol |

| Deionized Water | Solvent | 20 mL | 2 Vol |

| Hydrochloric Acid (6M) | Acidifier | ~30 mL | Excess (to pH 1) |

| Dichloromethane (DCM) | Extraction Solvent | 100 mL | N/A |

Step-by-Step Procedure

Phase 1: Hydrolysis Reaction

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Solubilization: Dissolve 9.4 g of KOH in 20 mL of water. Add this solution to the RBF containing 10.0 g of dodec-11-enenitrile dissolved in 50 mL of Ethanol.

-

Note: The solution may initially appear biphasic or cloudy.

-

-

Reflux: Heat the mixture to reflux (approx. 85°C bath temperature). Stir vigorously.

-

Ammonia Evolution: Maintain reflux for 16–24 hours .

-

Validation: Monitor the top of the condenser with damp pH paper. The evolution of ammonia gas (turning paper blue) indicates the amide-to-acid conversion is proceeding. The reaction is complete when ammonia evolution ceases and TLC indicates consumption of the nitrile.

-

Phase 2: Workup & Isolation 5. Solvent Removal (Critical): Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.

- Why? Removing ethanol prevents the formation of the ethyl ester (ethyl 11-dodecenoate) during the subsequent acidification step.

- Dilution: Dilute the remaining aqueous residue with 50 mL of water.

- Non-Polar Wash: Extract the alkaline aqueous layer with 30 mL of Diethyl Ether or Hexane.

- Purpose: This removes any unreacted nitrile or non-polar impurities. Discard this organic layer.

- Acidification: Cool the aqueous layer (containing the product as a potassium salt) in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH reaches ~1.

- Observation: The solution will become cloudy as the free fatty acid oils out or precipitates.

- Extraction: Extract the acidified aqueous mixture with Dichloromethane (DCM) (

- Drying: Combine the DCM layers, wash with brine (50 mL), and dry over anhydrous Sodium Sulfate (

- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 11-dodecenoic acid.

Purification

For high-purity applications (e.g., polymer synthesis standards), purify the crude oil via Vacuum Distillation .

-

Boiling Point: Approx. 166–169°C at 3 mmHg [1].[1]

-

Alternative: Silica gel chromatography (Hexane:Ethyl Acetate 9:1).

Analytical Quality Control (QC)

To ensure the integrity of the product, verify the following spectral features.

Infrared Spectroscopy (FT-IR)

| Functional Group | Diagnostic Signal | Change from Substrate |

| Nitrile (C≡N) | ~2250 cm⁻¹ | Disappears (Complete conversion) |

| Carbonyl (C=O) | ~1710 cm⁻¹ | Appears (Strong, sharp) |

| Hydroxyl (O-H) | 2500–3300 cm⁻¹ | Appears (Broad, carboxylic acid dimer) |

| Alkene (C=C) | ~1640 cm⁻¹ | Remains (Weak, confirms preservation) |

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:

-

Terminal Alkene: Multiplet at

5.8 ppm (1H, -

Alpha-Methylene: Triplet at

2.35 ppm (-

Note: In the nitrile reactant, this triplet is typically at

2.33 ppm, but the shift is subtle. The key is the integration of the acidic proton.

-

-

Acidic Proton: Broad singlet at

10–12 ppm (1H,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis (Amide intermediate remains). | Extend reflux time; ensure KOH excess is maintained. Check for ammonia evolution. |

| Ethyl Ester Impurity | Ethanol not removed before acidification. | Ensure complete evaporation of ethanol in Step 5 before adding HCl. |

| Alkene Loss | Acid concentration too high or temp too high during workup. | Keep acidification step cold (0°C). Do not reflux in acid. |

| Emulsion during Extraction | Surfactant nature of fatty acid. | Add solid NaCl to saturate the aqueous phase; use DCM instead of Ether. |

Workflow Visualization

Figure 2: Operational workflow for the isolation of 11-dodecenoic acid.

References

-

Organic Syntheses , Coll. Vol. 4, p. 398 (1963); Vol. 38, p. 47 (1958). Procedure for trans-2-Dodecenoic Acid (Analogous hydrolysis conditions).Link

-

Sigma-Aldrich . 11-Dodecenoic acid Analytical Standard Product Page. Link

-

BenchChem . Application Notes and Protocols for the Synthesis of 11-Dodecenoic Acid. Link

-

PubChem . 11-Dodecenoic acid Compound Summary. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for nitrile hydrolysis mechanisms).

Sources

using dodec-11-enenitrile in olefin metathesis reactions

Application Note: High-Efficiency Olefin Metathesis of Dodec-11-enenitrile

Executive Summary

This guide details the protocols for utilizing dodec-11-enenitrile in olefin metathesis reactions. While nitrile-functionalized olefins have historically been regarded as challenging due to the coordinating ability of the cyano group (acting as a catalyst poison), dodec-11-enenitrile represents a "distal" substrate where the functional group is sufficiently removed from the reactive alkene site (

This application note focuses on two primary transformations:

-

Self-Metathesis (SM): Homodimerization to generate 1,22-docosanedioic acid dinitrile precursors (critical for Nylon-12,12 synthesis).

-

Cross-Metathesis (CM): Functionalization with acrylates to generate bifunctional monomers.

Mechanistic Insight: The "Nitrile Trap"

Before executing protocols, researchers must understand the competing equilibria. The nitrile nitrogen possesses a lone pair capable of coordinating to the Ruthenium (Ru) center of the catalyst.

-

Productive Cycle: The Ru-alkylidene coordinates with the olefinic double bond.

-

Non-Productive Cycle (The Trap): The nitrile coordinates to the Ru, creating a dormant species. This is reversible but slows reaction kinetics (

).

Key Strategy: Unlike proximal nitriles (e.g., acrylonitrile), the distal nature of dodec-11-enenitrile minimizes the "chelate effect." However, intermolecular coordination still occurs. To overcome this, we utilize concentration (to favor olefin binding) and temperature (to increase the dissociation rate of the Ru-Nitrile complex).

Figure 1: Kinetic competition between productive olefin metathesis and non-productive nitrile coordination.

Catalyst Selection Guide

| Catalyst | Type | Suitability for Nitriles | Notes |

| Grubbs 2nd Gen (G2) | Ru-benzylidene with NHC ligand | High | Excellent activity. However, phosphine dissociation can be inhibited by high nitrile concentrations. |

| Hoveyda-Grubbs 2nd Gen (HG2) | Phosphine-free, chelated ether | Optimal | The rigid chelate mechanism makes it more robust against nitrile poisoning. Preferred for scale-up. |

| Grubbs 1st Gen (G1) | Bis-phosphine | Low | Generally intolerant of functional groups; nitriles will rapidly deactivate G1. |

Protocol A: Self-Metathesis (Dimerization)

Objective: Synthesis of (E)-docosa-11-enedinitrile (C22 dinitrile). Reaction Class: Equilibrium-controlled.

Materials

-

Substrate: Dodec-11-enenitrile (>98% purity, peroxide-free).

-

Catalyst: Hoveyda-Grubbs 2nd Gen (HG2).[1]

-

Solvent: None (Neat) or Toluene (if viscosity is an issue).

-

Additives: 1,4-Benzoquinone (optional, suppresses isomerization).

Step-by-Step Methodology

-

Pre-treatment: Pass dodec-11-enenitrile through a short pad of activated neutral alumina to remove trace peroxides and water. This is critical for catalyst longevity.

-

Setup: Charge a Schlenk flask with the substrate (e.g., 10 mmol, 1.79 g).

-

Catalyst Addition: Inside a glovebox or under Argon flow, add HG2 catalyst (0.1 mol% to 0.5 mol%).

-

Note: For neat reactions, dissolve the catalyst in a minimal amount of DCM (0.5 mL) before adding to the bulk substrate to ensure homogeneity.

-

-

Reaction (Vacuum Driven):

-

Connect the flask to a vacuum line (100–200 mbar).

-

Heat the mixture to 50°C .

-

Why Vacuum? Metathesis releases ethylene gas. Removing it shifts the equilibrium toward the dimer (Le Chatelier’s principle).

-

-

Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the Ru-carbene.

-

Purification:

-

The product is a solid at room temperature.

-

Recrystallize from Ethanol or Acetone to obtain white crystals.

-

Expected Yield: 85–92% Data Validation:

-

1H NMR: Disappearance of terminal alkene multiplet (

5.8 ppm). Appearance of internal alkene triplet (

Protocol B: Cross-Metathesis (Functionalization)

Objective: Synthesis of Methyl 12-cyanododec-2-enoate. Reaction Class: Kinetic control (Type I olefin + Type II olefin).

Materials

-

Substrate A: Dodec-11-enenitrile (Type I - Rapid homodimerization).

-

Substrate B: Methyl Acrylate (Type II - Electron deficient, slow homodimerization).

-

Catalyst: Grubbs 2nd Gen (G2) or HG2.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

-

Stoichiometry: Use 2.5 to 3 equivalents of Methyl Acrylate relative to the nitrile.

-

Reasoning: Excess acrylate suppresses the homodimerization of the nitrile.

-

-

Setup: Dissolve Dodec-11-enenitrile (1.0 equiv) and Methyl Acrylate (3.0 equiv) in DCM (0.2 M concentration).

-

Reflux: Heat to mild reflux (40°C).

-

Catalyst Addition: Add G2 catalyst (2 mol%) as a solid or solution.

-

Duration: Stir for 12 hours under inert atmosphere (Nitrogen/Argon).

-

Note: Do not use vacuum here, as Methyl Acrylate is volatile.

-

-

Workup: Concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Operational workflow for processing dodec-11-enenitrile.

Troubleshooting & Optimization

Isomerization (The Hidden Yield Killer)

Long-chain olefins are prone to double-bond migration (isomerization) catalyzed by Ru-hydride species formed during decomposition.

-

Symptom: NMR shows multiplet signals shifting, or GC shows multiple peaks with identical mass.

-

Solution: Add 1,4-Benzoquinone (10 mol% relative to catalyst) . This oxidizes Ru-H species back to active Ru species, suppressing migration without killing metathesis activity.

Incomplete Conversion

If the reaction stalls at 60-70% conversion:

-

Check Purity: Nitriles from biological sources (like castor oil derivatives) often contain trace free amines. These are fatal to the catalyst. Acid wash (1M HCl) followed by drying might be required.

-

Increase Temp: Raise temperature to 60-80°C (switch solvent to Toluene). This destabilizes the Ru-Nitrile resting state.

References

-

Fogg, D. E., et al. (2020). Decomposition of Ruthenium Olefin Metathesis Catalysts. MDPI. [Link]

-

Grubbs, R. H., et al. (2000).[2] Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society.[3] [Link]

-

Bruneau, C., et al. (2010). Cross metathesis of bio-sourced fatty nitriles with acrylonitrile. Green Chemistry. [Link]

-

Grela, K., et al. (2015). Olefin metathesis in air: Catalyst stability and decomposition. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of Dodec-11-enenitrile

Welcome to the technical support center for dodec-11-enenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage and handling of this reactive monomer. Uncontrolled polymerization can compromise experimental integrity, lead to product loss, and in some cases, create safety hazards.[1][2] This guide offers troubleshooting advice and preventative measures to ensure the stability of your dodec-11-enenitrile samples.

I. Understanding the Risk: The Chemistry of Dodec-11-enenitrile Polymerization

Dodec-11-enenitrile is a bifunctional molecule containing both a terminal alkene (C=C) and a nitrile (C≡N) group.[3] The terminal double bond is susceptible to free-radical polymerization, a chain reaction that can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities.[2][4][] Once initiated, individual monomer units rapidly add to the growing polymer chain, which can result in the sample becoming viscous or solidifying entirely.

The nitrile group itself is generally less prone to polymerization under typical storage conditions but can participate in certain polymerization reactions, especially at elevated temperatures or in the presence of specific catalysts.[6][7] The primary concern for storage stability is the free-radical polymerization of the alkene group.

Troubleshooting and FAQs

Here we address common issues encountered during the storage of dodec-11-enenitrile in a question-and-answer format.

Q1: My dodec-11-enenitrile sample has become viscous or has solidified in the container. What happened?

A1: This is a clear indication that polymerization has occurred. The increase in viscosity is due to the formation of long polymer chains from the individual monomer units. This process is often initiated by one or more of the following factors:

-

Inadequate Inhibition: The polymerization inhibitor, a chemical added to prevent this reaction, may have been depleted or was not present in a sufficient concentration.

-

Improper Storage Temperature: Elevated temperatures can accelerate the rate of polymerization, even in the presence of an inhibitor.[2]

-

Exposure to Light: UV light can provide the energy to initiate the formation of free radicals, triggering polymerization.

-

Presence of Contaminants: Impurities such as peroxides (often found in older solvents) or certain metals can act as polymerization initiators.

Q2: Can I reverse the polymerization of my dodec-11-enenitrile sample?

A2: Unfortunately, reversing the polymerization of dodec-11-enenitrile is generally not feasible in a laboratory setting. The process forms stable carbon-carbon single bonds, and depolymerization would require significant energy input, likely leading to the degradation of the molecule. It is best to consider the polymerized sample as lost and focus on preventing this issue with future samples.

Q3: I suspect my dodec-11-enenitrile is starting to polymerize, but it's not yet solid. What should I do?

A3: If you observe a slight increase in viscosity, immediately cool the sample to a low temperature (e.g., in an ice bath or refrigerator) to slow down the reaction rate. If you have a suitable polymerization inhibitor on hand and are confident in your ability to handle it safely, you can add a small amount to the sample. However, it is crucial to ensure the inhibitor is compatible and that you are not creating a new hazard. Consulting the manufacturer's safety data sheet (MSDS) or technical support is highly recommended in this situation.[8]

Q4: What are polymerization inhibitors, and how do they work?

A4: Polymerization inhibitors are chemical compounds that are added to reactive monomers to prevent their spontaneous polymerization.[][9] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[4] When a free radical is formed in the monomer, the inhibitor molecule reacts with it to form a stable, non-reactive species, thus terminating the polymerization chain.[4][10]

Common classes of inhibitors for unsaturated compounds include:

-

Phenolic Compounds: Such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[1][2] These are highly effective radical scavengers.

-

Quinones: Benzoquinone and its derivatives are also used to inhibit polymerization.[1][10]

-

Aromatic Amines: Compounds like p-phenylenediamine can act as inhibitors.[10]

-

Stable Radicals: TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) is a stable free radical that is highly effective at trapping other radicals.[1][2]

The choice of inhibitor depends on the specific monomer and the intended application.[1]

Q5: My experimental protocol requires the removal of the inhibitor. How can I do this safely?

A5: Removing an inhibitor is a common step before using a monomer in a polymerization reaction. The method for removal depends on the type of inhibitor used.[11]

-

Distillation: For non-volatile inhibitors like hydroquinone, the monomer can often be purified by distillation under reduced pressure. It is crucial to add a small amount of a non-volatile inhibitor to the distillation flask to prevent polymerization at the elevated temperatures of distillation.[12] The receiving flask should be cooled and may also contain a small amount of inhibitor.[12]

-

Washing: Some inhibitors, like hydroquinone, can be removed by washing with an alkaline solution (e.g., dilute sodium hydroxide) to form a water-soluble salt.[11]

-

Column Chromatography: Passing the monomer through a column of a suitable adsorbent, such as activated alumina, can remove some inhibitors. However, be aware that acidic stationary phases can sometimes initiate polymerization.[12]

Always consult the product's technical documentation for the recommended inhibitor removal procedure.

II. Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent the polymerization of dodec-11-enenitrile. Adhering to the following guidelines will significantly enhance the stability and shelf-life of your material.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures, preferably in a freezer (-20 °C).[12] | Lower temperatures significantly reduce the rate of potential polymerization reactions. |

| Light Exposure | Store in an amber or opaque container to protect from light.[12] | UV light can initiate free-radical formation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[12] | This prevents the formation of peroxides from atmospheric oxygen, which can act as polymerization initiators. |

| Inhibitor | Ensure the presence of a suitable inhibitor at the recommended concentration (typically 100-1000 ppm).[12] | The inhibitor is the primary defense against premature polymerization. |

Material Compatibility

| Material | Compatibility | Rationale |

| Stainless Steel | Recommended | Inert and does not promote polymerization.[13] |

| Glass | Recommended | Inert, especially amber glass which protects from light. |

| Polyethylene (HDPE) | Suitable (check for chemical compatibility) | Opaque HDPE can be a good option.[13] |

| Copper and Copper Alloys | Not Recommended | Can act as catalysts for polymerization.[13] |

| Carbon Steel | Not Recommended | Can promote polymerization.[13] |

Experimental Workflow for Safe Storage

The following protocol outlines the steps for safely storing dodec-11-enenitrile upon receipt and during use.

Protocol 1: Initial Receipt and Storage

-

Inspect: Upon receipt, visually inspect the container for any signs of polymerization (e.g., increased viscosity, solidification).

-

Verify Inhibitor: If possible, confirm the presence and concentration of the polymerization inhibitor. This may require analytical techniques if not specified on the certificate of analysis.

-

Inert Atmosphere: If the container has been opened, flush the headspace with an inert gas (argon or nitrogen) before re-sealing.

-

Seal Tightly: Ensure the container is sealed tightly to prevent exposure to air and moisture.

-

Store Properly: Place the sealed container in a freezer at the recommended temperature, protected from light.

Protocol 2: Aliquoting and Handling

-

Minimize Exposure: When removing an aliquot, allow the container to warm to room temperature before opening to prevent condensation of moisture into the sample.

-

Inert Atmosphere: Work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen.

-

Clean Equipment: Use clean, dry glassware and syringes to avoid introducing contaminants.

-

Reseal and Store: After taking the aliquot, flush the headspace of the main container with inert gas, reseal tightly, and return to the freezer.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when dealing with potential dodec-11-enenitrile polymerization.

Caption: Troubleshooting flowchart for dodec-11-enenitrile polymerization.

Polymerization Inhibition Mechanism

The diagram below illustrates the general mechanism by which a free-radical inhibitor protects dodec-11-enenitrile from polymerization.

Caption: Simplified mechanism of free-radical polymerization and inhibition.

III. References

-

Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors?

-

Sigma-Aldrich. Dodec-11-enenitrile | 5048-44-2.

-

HSE. (2004, December). Fire and Explosion Risk - Reactive Monomers.

-

National Center for Biotechnology Information. Dodecanenitrile. PubChem Compound Database.

-

Grokipedia. Polymerisation inhibitor.

-

Benchchem. Preventing polymerization of nitroalkenes in synthesis.

-

Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer.

-

Specialty Chemicals. Safe Handling Guide UV/EB Materials.

-

Wikipedia. (n.d.). Polymerisation inhibitor.

-

ChemPoint.com. Eastman Hydroquinone Inhibitors for Polymerization, Product Article.

-

Cheméo. (n.d.). Chemical Properties of Dodecanenitrile (CAS 2437-25-4).

-

Fleming, F. F., Yao, L., Ravikumar, P. C., & Funk, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

Praxair. (2015, April 23). Styrene Monomer, Stabilized.

-

Journal of Agricultural and Food Chemistry. (2001, March 15). In vitro test for the effectiveness of antioxidants as inhibitors of thiyl radical-induced reactions with unsaturated fatty acids.

-

BOC Sciences. Polymerization Inhibitors.

-

Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors.

-

Toxic Docs. and Protection Monomer Storage.

-

Google Patents. US6348629B1 - Free radical inhibitors for quenching aqueous phase polymer growth and related methods.

-